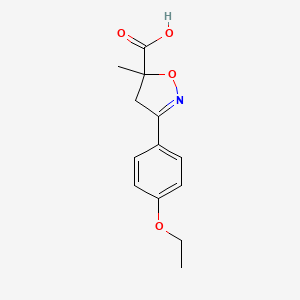
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 4-ethoxy-5-methyl-1,2-oxazole-5-carboxylic acid (EMOCA), is an organic compound with a carboxylic acid group and an oxazole ring. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. EMOCA is a versatile building block for the synthesis of a variety of compounds due to its structural features. It has been used in the synthesis of amides, heterocycles, and a variety of other compounds.
科学的研究の応用
Anti-Diabetic Potential
Pyrazoline derivatives, including our compound, have been investigated for their anti-diabetic properties . Researchers have explored their effects on glucose metabolism, insulin sensitivity, and related pathways. Further studies could elucidate the precise mechanisms and potential therapeutic applications.
Anti-Tubercular Activity
Compounds containing pyrazoline pharmacophores have demonstrated anti-tubercular properties . Investigating the interaction of our compound with Mycobacterium tuberculosis enzymes could provide insights into novel drug development for tuberculosis treatment.
Antidepressant Properties
Pyrazoline-based molecules have been associated with antidepressant effects . Our compound’s structure warrants investigation into its impact on neurotransmitter systems and mood regulation.
Anticonvulsant Activity
Researchers have reported that pyrazoline derivatives exhibit anticonvulsant properties . Exploring the effects of our compound on neuronal excitability and seizure thresholds could be valuable.
Antimicrobial Applications
Pyrazolines have shown promise as antimicrobial agents . Investigating the antibacterial and antifungal activities of our compound against specific pathogens could lead to novel therapeutic strategies.
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazoline derivatives have been studied for their anti-inflammatory effects . Our compound’s structure suggests potential interactions with inflammatory pathways.
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
3-(4-ethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-10-6-4-9(5-7-10)11-8-13(2,12(15)16)18-14-11/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMLYYECHUHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)
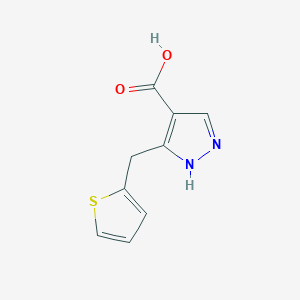
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

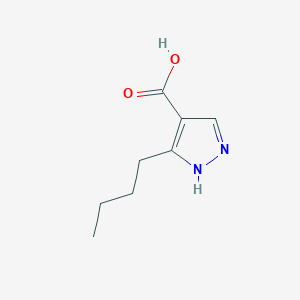
![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
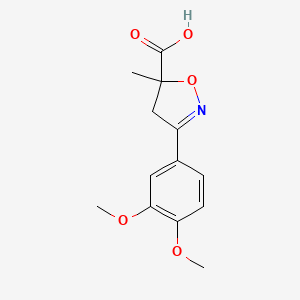
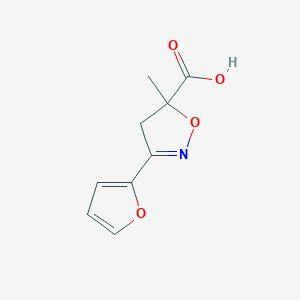
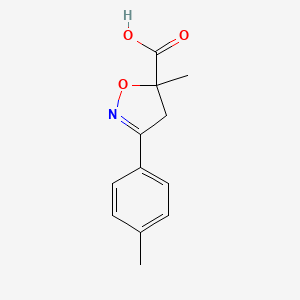
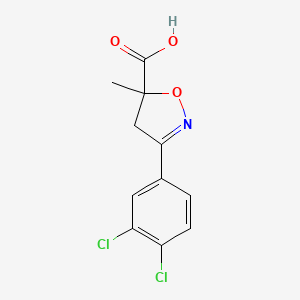
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)